Rsv-IN-2

Description

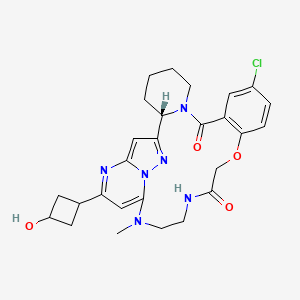

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H31ClN6O4 |

|---|---|

Molecular Weight |

539.0 g/mol |

IUPAC Name |

(2S)-11-chloro-24-(3-hydroxycyclobutyl)-21-methyl-15-oxa-7,18,21,25,27,28-hexazapentacyclo[24.2.1.02,7.09,14.022,27]nonacosa-1(28),9(14),10,12,22,24,26(29)-heptaene-8,17-dione |

InChI |

InChI=1S/C27H31ClN6O4/c1-32-9-7-29-25(36)15-38-23-6-5-17(28)12-19(23)27(37)33-8-3-2-4-22(33)21-13-24-30-20(16-10-18(35)11-16)14-26(32)34(24)31-21/h5-6,12-14,16,18,22,35H,2-4,7-11,15H2,1H3,(H,29,36)/t16?,18?,22-/m0/s1 |

InChI Key |

HIRKVDNSABOJID-QRFVXNFXSA-N |

Isomeric SMILES |

CN1CCNC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N3CCCC[C@H]3C4=NN5C1=CC(=NC5=C4)C6CC(C6)O |

Canonical SMILES |

CN1CCNC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N3CCCCC3C4=NN5C1=CC(=NC5=C4)C6CC(C6)O |

Origin of Product |

United States |

Rsv in 2: a Potent Dual Inhibitor of Rsv Fusion Protein

Identification and Chemical Nature of RSV-IN-2

Mechanism of Action: Inhibition of RSV Fusion Protein

This compound exerts its antiviral effect by acting as an inhibitor of the RSV fusion protein (F protein). dcchemicals.comoup.com The F protein is a critical viral glycoprotein (B1211001) that mediates the fusion of the viral envelope with the host cell membrane, a necessary step for viral entry and infection. ersnet.orgplos.org By targeting the F protein, this compound is proposed to inhibit this fusion process, thereby preventing the virus from entering host cells and initiating replication. dcchemicals.comoup.com The description of this compound as a "dual inhibitor" suggests it is effective against both wild-type and certain mutant forms of the RSV fusion protein. dcchemicals.comoup.com

Antiviral Activity and Research Findings

Research findings indicate that this compound demonstrates potent antiviral activity against RSV in vitro. It has been reported to be a potent dual inhibitor of wild-type and mutant respiratory syncytial virus fusion proteins. dcchemicals.comoup.com Specifically, studies have shown low nanomolar half-maximal effective concentrations (EC₅₀) for this compound against both wild-type and a drug-resistant mutant of the fusion protein. dcchemicals.com

| Compound | Target Protein | RSV Strain/Mutation | EC₅₀ (nM) |

| This compound | Fusion Protein (F) | Wild-type | 0.27 |

| This compound | Fusion Protein (F) | D486N-mutant | 0.70 |

Data extracted from search result dcchemicals.com.

These values indicate that very low concentrations of this compound are effective in inhibiting viral activity in experimental settings. The activity against the D486N-mutant is particularly noteworthy.

Significance in Addressing Drug Resistance

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. For RSV fusion protein inhibitors, mutations in the F protein can lead to reduced susceptibility to treatment. The D486N mutation in the RSV F protein, for instance, has been associated with resistance to certain fusion inhibitors. The finding that this compound is a potent inhibitor of the D486N-mutant fusion protein, with an EC₅₀ value comparable to that against the wild-type protein, suggests that this compound holds promise in overcoming or mitigating the issue of drug resistance associated with this particular mutation. dcchemicals.com This dual inhibitory activity is a significant advantage in the development of more durable antiviral treatments for RSV.

Conclusion

Respiratory Syncytial Virus poses a substantial public health burden, and the current therapeutic options are limited. The development of novel small molecule antiviral inhibitors targeting key viral proteins is a critical area of research. RSV-IN-2, a potent dual inhibitor of the RSV fusion protein, has demonstrated promising antiviral activity against both wild-type and the drug-resistant D486N mutant in in vitro studies. These findings highlight this compound as a potential candidate for further investigation and development as a therapeutic agent to address the unmet need for effective RSV treatments, particularly in the context of emerging drug resistance.

Information on Compound this compound Remains Limited in Publicly Available Scientific Literature

Initial research has identified this compound as a potent dual inhibitor of the wild-type and D486N-mutant respiratory syncytial virus (RSV) fusion (F) proteins. dcchemicals.com The compound demonstrates significant potency with a half-maximal effective concentration (EC₅₀) of 0.27 nM against the wild-type virus and 0.70 nM against the D486N-mutant strain. dcchemicals.com Another source refers to a similar compound, RSV/IAV-IN-2, which is noted for having lower cytotoxicity than the antiviral agent Ribavirin (B1680618). medchemexpress.com

Despite these initial findings, a comprehensive review of publicly accessible scientific literature and chemical databases did not yield the detailed information required to elaborate on the specific structure-activity relationship (SAR) and compound optimization strategies for this compound.

Consequently, it is not possible to provide a thorough and scientifically accurate analysis for the following requested sections:

Structure Activity Relationship Sar and Compound Optimization Strategies

Analysis of Physicochemical Modifiers on Biological Activity:Research detailing how modifications to the physicochemical properties (such as solubility, lipophilicity, or metabolic stability) of Rsv-IN-2 affect its biological activity could not be located.

While the field of RSV therapeutics includes extensive research on other fusion inhibitors and their SAR, applying such data to this compound would be speculative and scientifically unsound without specific studies on this compound. researchgate.netersnet.orgnih.gov The development of antiviral agents is highly specific to the chemical scaffold of each compound series. researchgate.netersnet.org

Mechanisms of Viral Resistance and Cross Resistance Profiling

Selection and Characterization of RSV Resistant Variants

The selection of RSV variants resistant to a specific antiviral agent is typically achieved through in vitro cell culture experiments. This process involves the serial passaging of the virus in the presence of sub-optimal or gradually increasing concentrations of the inhibitor. This selective pressure allows for the amplification of viral subpopulations that harbor mutations conferring reduced susceptibility to the drug.

The characterization of these resistant variants involves several steps:

Phenotypic Assays : The primary characterization involves determining the 50% effective concentration (EC50) of the inhibitor against the selected virus population compared to the wild-type virus. A significant increase in the EC50 value indicates the development of resistance.

Genotypic Analysis : Once a resistant phenotype is confirmed, the viral genome is sequenced to identify the specific mutations responsible for the observed resistance. For inhibitors targeting the L protein, sequencing efforts are focused on the L gene, which encodes the viral RNA-dependent RNA polymerase.

For instance, in studies with the RSV L protein inhibitor AZ-27, resistant viruses were selected by culturing RSV A2 in the presence of the compound for multiple passages. The resulting viral populations showed a significant increase in their EC50 values, confirming a resistant phenotype.

Genetic Analysis of Resistance-Conferring Mutations within Viral Genes

Genetic analysis of RSV variants resistant to L protein inhibitors has consistently identified mutations within the L gene. The L protein is a large, multifunctional enzyme responsible for viral RNA replication and transcription, and it is divided into several conserved domains.

Mutations conferring resistance to non-nucleoside inhibitors are often located in specific regions of the L protein, which may not be directly at the catalytic site but are crucial for the binding of the inhibitor or for conformational changes required for polymerase activity. For example, resistance to the L protein inhibitor AZ-27 was predominantly associated with a single amino acid substitution, Y1631H, in the putative capping domain of the L protein. Similarly, resistance to the nucleoside analog ALS-8112 has been mapped to a cluster of mutations (M628L, A789V, L795I, and I796V) within the RNA-dependent RNA polymerase (RdRp) domain of the L protein.

While the specific resistance mutations for Rsv-IN-2 have not been publicly documented, it is highly probable that they would also map to the L protein, given its classification as an RSV L-protein inhibitor. The precise location of these mutations would provide valuable insights into the binding site and mechanism of action of this compound.

Table 1: Examples of Resistance Mutations for RSV L Protein Inhibitors

| Inhibitor | Viral Gene | Amino Acid Substitution | Fold Change in EC50 |

| AZ-27 | L | Y1631H | >400 |

| ALS-8112 | L | M628L, A789V, L795I, I796V (QUAD) | 4.6 (in vitro polymerase assay) |

This table is illustrative and based on data for other RSV L protein inhibitors, as specific data for this compound is not available.

Phenotypic Characterization of Resistant Viruses (e.g., Replication Kinetics, Virulence)

The acquisition of drug resistance mutations can sometimes come at a fitness cost to the virus, potentially affecting its replication efficiency or virulence. Therefore, a thorough phenotypic characterization of resistant variants is essential.

Replication Kinetics : The growth characteristics of resistant viruses are compared to the wild-type virus in cell culture. This is typically done through multi-cycle growth assays, where viral titers are measured at different time points post-infection. In some cases, resistance mutations may lead to attenuated viral replication, while in other instances, the resistant virus may have comparable or even enhanced replication kinetics.

Virulence : The virulence of resistant variants can be assessed in animal models of RSV infection, such as cotton rats or mice. Key parameters to evaluate include viral load in the lungs, lung pathology, and clinical signs of disease. For some antiviral resistance mutations, the virus may exhibit reduced pathogenicity in vivo. However, it is also possible for resistant viruses to retain full pathogenicity, posing a significant clinical concern.

Computational and Biophysical Characterization of Compound Target Interactions

Molecular Docking and Dynamics Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Rsv-IN-2) when bound to a protein target (like the RSV fusion protein). This method estimates the binding energy and predicts the probable binding pose(s) of the ligand within the target's binding site. Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the molecular system, allowing researchers to observe the stability of the predicted binding pose, the flexibility of the protein and ligand, and to refine the understanding of the binding process and the nature of interactions.

These techniques are widely applied in RSV research to understand the interaction of inhibitors with various viral proteins, including the fusion protein nih.govnih.govepa.govuni.lu, polymerase, and matrix protein. For instance, docking studies have been instrumental in the design of macrocyclic pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as RSV F protein inhibitors, guiding the synthesis of compounds with enhanced activity against both wild-type and mutant strains. uni.lu Docking analysis has also been performed for piperazinylquinoline derivatives binding to both pre- and post-fusion conformations of the RSV F protein. epa.gov In the context of RSV polymerase inhibitors, molecular docking and dynamics simulations have been used to evaluate possible binding pockets and modes, correlating computational results with observed activity. Furthermore, combined molecular dynamics simulations and other computational methods have been used to predict potential antibody escape mutations in the RSV fusion glycoprotein (B1211001) by estimating changes in free energy upon amino acid substitutions, highlighting the role of biophysical protein modeling in predicting viral resistance. In silico analyses, including docking simulation, have also been used to study the detailed molecular interactions between RSV F protein and host cell receptors like the TLR4/MD-2 complex. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. Ligand-based drug design relies on the knowledge of known active compounds (ligands) to derive a model that describes the structural and physicochemical features required for activity. This can involve developing pharmacophore models or QSAR models. Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the biological target to design or discover molecules that can bind to it with high affinity and specificity.

Both approaches are critical in the discovery and optimization of RSV inhibitors. Structure-based drug design has been particularly impactful in targeting the RSV fusion protein and polymerase. fishersci.comnih.govepa.govuni.lu For example, structure-based approaches led to the synthesis of novel zinc-ejecting compounds targeting the zinc finger motif of the RSV M2-1 protein. fishersci.com The availability of crystal and cryo-EM structures of RSV proteins has significantly advanced structure-based design efforts, allowing for the identification of potential binding sites and the rational design of inhibitors. Ligand-based approaches, often in conjunction with structure-based methods, contribute to understanding the structural features necessary for anti-RSV activity, as seen in QSAR studies. epa.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activity. By analyzing a series of compounds and their measured activities, QSAR models can identify the molecular features that are important for potency and predict the activity of new, untested compounds.

QSAR modeling has been applied in the search for potent RSV inhibitors, including fusion protein inhibitors. Studies have developed 2D and 3D QSAR models for classes of compounds such as piperazinylquinoline derivatives, aiming to guide the design of newer, more effective analogues. epa.gov These models help in understanding the crucial structural requirements for retaining activity against RSV. epa.gov QSAR has also been used in broader studies of anti-RNA virus activity, including the identification of anti-RSV compounds. The application of QSAR allows researchers to establish statistically robust relationships between chemical structure and antiviral potency, facilitating lead optimization. epa.gov

Biophysical Techniques for Binding Affinity Determination (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques provide experimental data on the direct interaction between a compound and its target, quantifying the strength and thermodynamics of the binding. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two widely used methods for determining binding affinity. SPR measures the change in mass concentration near a sensor surface as a molecule binds to an immobilized target, providing kinetic parameters (association and dissociation rates) and affinity (KD). ITC directly measures the heat released or absorbed upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy, entropy, and binding affinity (KD).

These techniques are essential for validating computationally predicted interactions and characterizing the binding of potential RSV inhibitors to their targets. SPR has been used to evaluate the binding affinity of compounds, such as emodin, to the RSV F protein. SPR and ITC have also been employed to assess the binding affinity of antibodies and epitope-scaffolds designed to mimic RSV F protein epitopes. While general descriptions of SPR and ITC for determining binding affinity are available in the context of viral protein interactions, specific binding data for this compound using these methods were not prominently found in the consulted literature. However, these techniques would be standard for experimentally characterizing the binding of this compound to the RSV fusion protein.

Structural Biology Studies of Compound-Target Complexes (e.g., Cryo-Electron Microscopy, X-ray Crystallography)

Structural biology techniques, such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM), provide high-resolution three-dimensional structures of proteins and their complexes with ligands. These structures offer direct visual information about how a compound binds to its target, revealing the specific amino acid residues involved in the interaction, the nature of the binding pocket, and any conformational changes that occur upon binding. This detailed structural information is invaluable for understanding the mechanism of inhibition and guiding structure-based drug design efforts.

Advanced in Vitro and Ex Vivo Research Models for Compound Evaluation

Three-Dimensional (3D) Organoid Cultures of Human Respiratory Tract

Three-dimensional (3D) organoid cultures derived from human pluripotent stem cells (hPSCs) or adult tissue stem cells have emerged as a highly physiologically relevant model for studying RSV infection and evaluating antiviral compounds. nih.govasm.org These organoids recapitulate the multicellular architecture and functionality of the human respiratory epithelium, including the presence of ciliated cells, goblet cells, and basal cells. asm.org

Human iPS cell-derived respiratory organoids can be successfully infected with RSV, leading to viral replication, epithelial damage, and the induction of immune responses, mirroring the pathophysiology observed in patients. nih.gov This model has been utilized to assess the efficacy of various anti-RSV agents. For instance, a study evaluating the effects of monoclonal antibodies and small-molecule inhibitors in RSV-infected respiratory organoids demonstrated a significant reduction in viral titer with antibody treatment. nih.gov

Notably, the antiviral effects of compounds can be quantified by measuring the 50% tissue culture infectious dose (TCID50). In one study, treatment with the monoclonal antibody palivizumab showed a significant decrease in the TCID50 value in respiratory organoids. life-science-alliance.org Conversely, the antiviral ribavirin (B1680618) showed minimal effect in this model, which is consistent with its limited clinical efficacy. nih.govlife-science-alliance.org

Human nose organoids have also been developed to study the initial stages of RSV infection and to test the effectiveness of therapeutics like palivizumab. drugtargetreview.com These models allow for the simulation of natural infection by introducing the virus to the apical side of the epithelium. drugtargetreview.com

| Compound | Model System | Endpoint Measured | Observed Effect |

|---|---|---|---|

| Palivizumab | Human iPS cell-derived respiratory organoids | Viral Titer (TCID50) | Significant reduction in viral titer. life-science-alliance.org |

| Ribavirin | Human iPS cell-derived respiratory organoids | Viral Titer (TCID50) | Minimal change in viral titer. life-science-alliance.org |

| Nirsevimab | Human iPS cell-derived respiratory organoids | Viral Genome and Protein Expression | Significant inhibition of RSV infection. nih.gov |

| Suptavumab | Human iPS cell-derived respiratory organoids | Viral Genome and Protein Expression | Significant inhibition of RSV infection. nih.gov |

| Clesrovimab | Human iPS cell-derived respiratory organoids | Viral Genome and Protein Expression | Significant inhibition of RSV infection. nih.gov |

Precision-Cut Lung Slices (PCLS) from Animal Models

While not as extensively detailed in the provided search results for RSV-specific inhibitor testing, precision-cut lung slices (PCLS) represent a valuable ex vivo model. PCLS are thin slices of living lung tissue that maintain the complex 3D architecture and cellular diversity of the lung, including epithelial cells, fibroblasts, and immune cells. This model allows for the study of viral infection and the evaluation of antiviral compounds in a more intact tissue environment than cell monolayers. Animal models, such as BALB/c mice, are frequently used to assess the in vivo efficacy of RSV inhibitors, and PCLS can be prepared from these models to bridge the gap between in vitro and in vivo studies. ersnet.orgnih.gov For example, the fusion inhibitor TMC353121 was shown to significantly reduce viral load in the lungs of BALB/c mice. ersnet.orgnih.gov

Co-culture Systems Mimicking Complex Host-Virus Interactions

To better understand the interplay between the virus, the respiratory epithelium, and the host immune system, co-culture systems have been developed. These models typically involve the culture of human bronchial epithelial cells (HBECs) at an air-liquid interface (ALI) in the presence of immune cells, such as macrophages. stemcell.com This setup allows for the investigation of how immune cells contribute to both viral clearance and immunopathology during RSV infection. stemcell.com

In such a co-culture model, HBECs can be infected with RSV, and the subsequent interactions with monocyte-derived macrophages can be observed. stemcell.com This system provides a platform to assess how antiviral compounds might modulate not only viral replication in epithelial cells but also the inflammatory responses mediated by immune cells. Studies have shown that the damage caused by RSV in vivo is likely a combination of direct viral effects and the host immune response. stemcell.com

| Model Component | Observation | Implication for Antiviral Evaluation |

|---|---|---|

| Human Bronchial Epithelial Cells (HBECs) at ALI | Supports RSV replication without compromising monolayer integrity. stemcell.com | Allows for the specific assessment of antiviral effects on viral replication. |

| Co-culture with Macrophages | Enables the study of immune cell responses to RSV infection. stemcell.com | Provides a platform to evaluate the immunomodulatory effects of antiviral compounds. |

| RSV-GFP1 Reporter Virus | Allows for visualization of active viral translation. stemcell.com | Facilitates the quantification of antiviral efficacy in real-time. |

Microfluidic Systems for High-Throughput Antiviral Screening

High-throughput screening (HTS) is essential for the discovery of novel antiviral compounds. nih.gov Microfluidic systems, often combined with automated imaging and analysis, offer a platform for performing HTS in a more physiologically relevant and cost-effective manner. While the search results did not provide a specific example of a microfluidic system for screening a compound named "Rsv-IN-2," the principles of such systems are well-established.

These systems can be used to create miniaturized 3D cell culture environments, such as "organ-on-a-chip" models, that mimic the structure and function of the human airway. This allows for the rapid screening of large compound libraries for their ability to inhibit RSV replication. A robust HTS cascade for identifying RSV inhibitors has been developed, which includes a primary screen using a replicon luminescence-reporter assay, followed by confirmation in live viral inhibition assays. nih.govh1.co This approach enables the efficient identification of hit molecules that specifically target RSV replication. nih.govh1.co

Modulation of Host Virus Interactions and Cellular Pathways by the Chemical Compound Preclinical Focus

Impact on Host Immune Signaling Pathways in Infected Cells (e.g., Interferon Pathway, NF-κB Activation)

There is currently no available scientific data from preclinical studies that investigates the effect of Rsv-IN-2 on host immune signaling cascades, such as the interferon (IFN) or nuclear factor-kappa B (NF-κB) pathways, following RSV infection. Research has extensively documented that RSV itself employs various strategies to evade and manipulate these pathways, primarily through the action of its non-structural proteins NS1 and NS2, which are known to suppress type I IFN responses. However, whether the inhibition of the viral fusion process by this compound subsequently alters these host-virus interactions remains uninvestigated in the available literature.

Influence on Cellular Processes Co-opted by RSV (e.g., Apoptosis, Autophagy, ER Stress)

The influence of this compound on cellular processes that are commonly hijacked by RSV, including programmed cell death (apoptosis), cellular self-digestion (autophagy), and endoplasmic reticulum (ER) stress, has not been characterized in published studies. RSV infection is known to have a complex, time-dependent relationship with these pathways, often inhibiting apoptosis early in the infection to promote viral replication and later inducing it to facilitate spread. Similarly, RSV can modulate autophagy and induce ER stress to support its life cycle. There is no information available to determine if this compound's activity modifies these virally-induced cellular states.

Investigation of Host Protein Interactions Relevant to Viral Replication

There are no public research findings that identify or analyze the interaction of this compound with specific host proteins that are essential for RSV replication. While the compound's direct target is the viral F protein, its downstream consequences on the host proteins that the virus relies upon for entry, replication, and assembly have not been documented.

Differentiation of Direct Antiviral Effects from Host-Modulating Activities

The primary mechanism of action identified for this compound is direct antiviral activity. It functions as a potent dual inhibitor of both wild-type and mutant RSV fusion (F) proteins. By binding to the F protein, this compound prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry.

This mechanism is distinct from host-modulating activities, which would involve the compound targeting host cellular factors to inhibit viral replication or to alter the host's response to infection. All currently available information categorizes this compound as a direct-acting antiviral, with no evidence of it functioning as a host-modulating agent. Further research would be required to determine if its potent inhibition of viral entry has any indirect effects on host cellular pathways that are normally perturbed by active RSV infection.

Table of Efficacy for this compound

| Target | Virus Strain | EC₅₀ (nM) |

|---|---|---|

| RSV Fusion Protein | Wild-Type | 0.27 |

| RSV Fusion Protein | D486N-Mutant | 0.70 |

Future Research Directions and Translational Perspectives for Rsv in 2 Class Compounds

Exploration of Combination Antiviral Strategies

The potential for combining Rsv-IN-2 class compounds with other antiviral agents is a key area of future research. Combination therapies are a common strategy in antiviral treatment to enhance efficacy, reduce the required dose of individual drugs (potentially minimizing toxicity), and raise the barrier to the development of resistance nih.govnih.gov.

Research into combination strategies for RSV inhibitors is ongoing. Studies have explored combining different mechanisms of action. For instance, a combination therapy using a 2-5A antisense compound (RBI034) and ribavirin (B1680618) demonstrated a potent reduction in RSV replication in both cell lines and primary human airway epithelial cells, suggesting that combining agents targeting different aspects of the viral lifecycle can be more effective than monotherapy nih.gov. While this specific example involves ribavirin and an antisense compound, the principle applies to fusion inhibitors.

Combinations of monoclonal antibodies targeting different epitopes on the RSV G protein have also shown enhanced protective effects in mouse models, reducing pulmonary inflammation more effectively than single antibodies nih.gov. This highlights the potential for multi-pronged approaches targeting different viral proteins or functions.

For this compound class compounds, future research will likely investigate combinations with inhibitors targeting other RSV proteins, such as the nucleoprotein (N) or the RNA-dependent RNA polymerase (RdRp), or host cell factors essential for viral replication medchemexpress.comphysiology.orgpnas.org. Preclinical studies utilizing in vitro models, including differentiated primary human airway epithelial cells that better mimic the in vivo environment, can be used for high-throughput screening of antiviral combinations to assess both efficacy and potential toxicity biorxiv.org.

Development of Next-Generation Analogues with Enhanced Pharmacological Profiles

Developing next-generation analogues of this compound class compounds is crucial for improving their pharmacological profiles. This includes optimizing properties such as potency, bioavailability, half-life, tissue distribution (particularly in the respiratory tract), and metabolic stability.

Many existing RSV fusion inhibitors have been developed through the synthesis and evaluation of numerous analogues nih.govacs.org. For example, the discovery of Sisunatovir (RV521) involved the preparation of various analogues, with the S isomer showing significantly higher potency than the R isomer acs.org. Similarly, TMC353121 was developed from a precursor molecule using molecular modeling approaches to enhance its properties ersnet.org.

Future research will leverage structural biology and medicinal chemistry to design analogues with improved binding affinity to the RSV F protein and better pharmacokinetic properties. This may involve modifying existing scaffolds or exploring novel chemical series that target the same or overlapping sites on the fusion protein. The goal is to create compounds that are more effective at lower concentrations and can be delivered efficiently to the site of infection in the respiratory tract.

Identification of Novel Biomarkers for Antiviral Efficacy in Preclinical Models

The identification and validation of novel biomarkers are essential for assessing the efficacy of this compound class compounds and other antivirals in preclinical models. Reliable biomarkers can provide early indicators of antiviral activity, disease severity, and treatment response, accelerating the drug development process.

Current methods for evaluating antiviral efficacy in preclinical models often involve measuring viral load in tissues or respiratory secretions through techniques like plaque assays or quantitative RT-PCR ersnet.orgnih.gov. However, these methods may not fully capture the complex host-pathogen interactions or predict clinical outcomes.

Future research should focus on identifying biomarkers that reflect the impact of this compound class compounds on viral replication and pathogenesis. This could include host response markers such as cytokine and chemokine levels, markers of epithelial cell damage or regeneration, or indicators of immune modulation nih.govfrontiersin.orgnih.gov. For instance, studies have investigated the potential of neurotrophins like NGF as biomarkers for RSV bronchiolitis severity nih.gov.

Advanced techniques, such as transcriptomics and proteomics, can be employed to identify changes in gene and protein expression profiles in response to infection and antiviral treatment in preclinical models physiology.orgnih.gov. The development of imaging techniques that allow for non-invasive monitoring of viral replication and host response in live animals could also provide valuable insights into antiviral efficacy.

Investigation of Resistance Mitigation Strategies

The emergence of antiviral resistance is a significant concern for any antiviral therapy, including RSV fusion inhibitors. RSV, as an RNA virus, has a relatively high mutation rate, which can lead to the selection of resistant variants pharmacytimes.com. Resistance mutations in the RSV F protein have been observed for fusion inhibitors, sometimes conferring cross-resistance to different compounds within this class oup.compnas.orgnih.govnih.gov.

Future research must focus on understanding the mechanisms of resistance to this compound class compounds and developing strategies to mitigate it. This involves:

Mapping Resistance Mutations: Identifying specific amino acid changes in the F protein that confer resistance and understanding how these mutations affect the protein's structure and function, as well as inhibitor binding pnas.orgnih.gov. Studies have shown that mutations in specific microdomains of the prefusion F protein can lead to broad cross-resistance pnas.org.

Monitoring Resistance Development: Implementing surveillance programs to track the emergence and spread of resistant strains in both preclinical and clinical settings.

Developing Next-Generation Inhibitors Less Prone to Resistance: Designing analogues that target conserved regions of the F protein or have a higher barrier to resistance. This might involve compounds that require multiple mutations to significantly impact efficacy.

Exploring Combination Therapies: As mentioned earlier, combining this compound class compounds with agents targeting different viral proteins or host pathways can reduce the likelihood of resistance development nih.govnih.gov.

Understanding how resistance mutations affect viral fitness and pathogenicity is also important pnas.org.

Potential as Research Probes for RSV Biology Dissection

This compound class compounds, by specifically targeting the RSV F protein, can serve as valuable research probes to dissect the fundamental biology of RSV, particularly the mechanisms of viral entry and fusion.

By using these inhibitors, researchers can:

Study the Conformational Dynamics of the F Protein: The RSV F protein undergoes significant conformational changes during the fusion process, transitioning from a metastable prefusion state to a stable postfusion state wikipedia.org. Fusion inhibitors often bind to specific conformations, and using them can help researchers understand the steps and intermediates involved in this process pnas.org.

Investigate Virus-Cell Interactions: These compounds can be used to probe the interaction between the virus and host cell membrane, providing insights into the cellular factors and pathways involved in viral entry physiology.org.

Develop and Validate In Vitro and In Vivo Models: The availability of potent and specific inhibitors allows for the validation of cell culture and animal models of RSV infection, ensuring that these models accurately reflect key aspects of viral replication and disease.

Studies using inhibitors targeting the F protein have already contributed significantly to our understanding of RSV entry and the development of resistance pnas.orgnih.govnih.gov. Continued research with this compound class compounds and their analogues will further deepen our knowledge of RSV biology, potentially revealing new targets for antiviral intervention.

Compound Names and PubChem CIDs

Q & A

Q. What standardized in vitro assays are recommended for initial antiviral evaluation of RSV-IN-2?

To assess this compound's antiviral activity, researchers should employ plaque reduction assays or TCID50 (50% tissue culture infectious dose) protocols. These assays quantify viral inhibition by measuring the compound’s effective concentration (EC50) in infected cell lines (e.g., HEp-2 or A549 cells). Parallel cytotoxicity assays (e.g., MTT or CellTiter-Glo®) are critical to determine selectivity indices (SI = CC50/EC50). Ensure replication across three independent experiments with appropriate controls (e.g., ribavirin as a positive control) .

Q. How should researchers characterize the chemical structure and purity of this compound for reproducibility?

Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS). Purity (>95%) should be confirmed via HPLC or UPLC with UV/Vis or evaporative light scattering detection (ELSD). For novel derivatives, elemental analysis or X-ray crystallography may supplement characterization. Detailed protocols must align with journal guidelines to ensure reproducibility, including solvent systems and chromatographic conditions .

Q. What cell lines and viral strains are optimal for preliminary this compound efficacy studies?

HEp-2 cells are widely used for RSV-A (e.g., Long strain) and RSV-B (e.g., 9320 strain) due to high viral replication rates. Include primary human bronchial epithelial cells (HBECs) for translational relevance. Viral titers should be standardized via plaque assays, and multiplicity of infection (MOI) optimized to 0.1–1.0 to avoid overestimation of compound efficacy .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing this compound dose-response data with conflicting EC50 values across studies?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 and Hill slopes. Use sensitivity analyses to identify outliers and assess data variability. For inter-study discrepancies, meta-analytical tools (e.g., random-effects models) can reconcile differences by accounting for variables like cell passage number, assay duration, or viral stock preparation. Report confidence intervals and p-values for robustness .

Q. How can researchers design experiments to resolve contradictions between this compound’s in vitro potency and in vivo pharmacokinetic (PK) profiles?

Conduct PK/PD studies in rodent models to evaluate bioavailability, half-life, and tissue distribution. Use LC-MS/MS for plasma concentration analysis and correlate with lung viral load reductions. If poor solubility limits efficacy, reformulate this compound using liposomal encapsulation or solid dispersion techniques. Cross-validate findings with ex vivo human airway tissue models .

Q. What methodologies validate this compound’s mechanism of action against RSV fusion (F) protein?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) between this compound and the F protein. Complementary cryo-EM or X-ray crystallography can map binding sites. Functional validation requires fusion inhibition assays (e.g., cell-cell fusion assays with F-protein-expressing cells) and comparison to known F-protein inhibitors like presatovir .

Q. How should researchers address variability in this compound’s resistance profile across clinical isolates?

Perform serial passage experiments under suboptimal compound concentrations to induce resistance. Sequence viral genomes (e.g., F-protein gene) to identify mutations (e.g., K394R or D486N). Phenotypic testing of mutant strains in parallel with wild-type isolates quantifies resistance fold-changes. Use deep sequencing to detect low-frequency variants .

Q. What in silico strategies improve this compound’s binding affinity predictions?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability and free energy landscapes (MM/PBSA or MM/GBSA). Validate predictions using alanine scanning mutagenesis of target residues. Cross-reference with machine learning models trained on RSV inhibitor datasets .

Methodological Guidelines

- Data Validation : Ensure reliability via intra- and inter-laboratory reproducibility tests. Use Bland-Altman plots for assay concordance and Cronbach’s alpha for internal consistency .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approval. Include detailed PK/PD protocols in supplementary materials .

- Statistical Reporting : Follow STROBE or CONSORT guidelines for transparency. Provide raw data in repositories like Zenodo or Figshare with persistent DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.